(2,6-Dimethylmorpholin-4-yl)-(1-propylsulfonylpiperidin-4-yl)methanone
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Overview
Description
(2,6-Dimethylmorpholin-4-yl)-(1-propylsulfonylpiperidin-4-yl)methanone is a complex organic compound that features both morpholine and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylmorpholin-4-yl)-(1-propylsulfonylpiperidin-4-yl)methanone typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (such as 2,6-dimethylmorpholine), and a ketone or aldehyde. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethylmorpholin-4-yl)-(1-propylsulfonylpiperidin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2,6-Dimethylmorpholin-4-yl)-(1-propylsulfonylpiperidin-4-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2,6-Dimethylmorpholin-4-yl)-(1-propylsulfonylpiperidin-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: A simpler analog that lacks the piperidine ring.
1-Propylsulfonylpiperidine: Contains the piperidine ring but lacks the morpholine moiety.
Uniqueness
(2,6-Dimethylmorpholin-4-yl)-
Properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(1-propylsulfonylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4S/c1-4-9-22(19,20)17-7-5-14(6-8-17)15(18)16-10-12(2)21-13(3)11-16/h12-14H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBXAWXAWCJZLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)C(=O)N2CC(OC(C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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